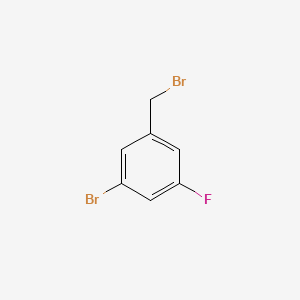

3-Bromo-5-fluorobenzyl bromide

Description

Contextualization within Halogenated Benzyl (B1604629) Bromides Research

The study of 3-Bromo-5-fluorobenzyl bromide is firmly rooted in the extensive research history of halogenated benzyl bromides. These compounds are a subset of benzyl halides, which are characterized by a halogen atom attached to the methyl group of a toluene (B28343) molecule. wisdomlib.org

The reactivity of benzyl halides has been a subject of fundamental interest in organic chemistry for many years. These compounds are known to be moderately reactive halides. core.ac.uk Historically, research has focused on understanding their reaction mechanisms, primarily nucleophilic substitution reactions. aksci.comcore.ac.uk Benzyl halides can react through both Sₙ1 and Sₙ2 pathways. quora.compearson.com The Sₙ1 pathway is facilitated by the formation of a resonance-stabilized benzyl carbocation, while the Sₙ2 pathway is also favorable. quora.com The "benzylic effect," which describes the enhanced reactivity of the benzylic position, has been attributed to conjugative stabilization between the phenyl ring and the reaction center in the transition state. researchgate.net

Early studies investigated the reactions of benzyl halides with various nucleophiles, and more recent research has employed computational methods to further elucidate the contributions of π delocalization and inductive effects to the benzylic effect. core.ac.ukresearchgate.net The development of transition-metal-catalyzed cross-coupling reactions has further expanded the synthetic utility of benzyl halides, making them important precursors for the formation of carbon-carbon and carbon-heteroatom bonds. wisdomlib.orgacs.org

The presence and position of halogen substituents on the aromatic ring profoundly influence the reactivity and properties of organic molecules. masterorganicchemistry.comstackexchange.com Bromine and fluorine, the two halogens present in this compound, each impart distinct electronic effects.

Halogens are generally considered deactivating groups in electrophilic aromatic substitution due to their inductive electron-withdrawing effect (-I effect). masterorganicchemistry.comstackexchange.com However, they are also ortho-, para-directing because of their ability to donate a lone pair of electrons through resonance (+M or mesomeric effect). stackexchange.com In the case of bromine, the inductive effect typically outweighs the weaker resonance effect, leading to a net deactivation of the aromatic ring towards electrophiles compared to benzene (B151609). stackexchange.com

Fluorine is the most electronegative element and thus exerts a strong inductive electron-withdrawing effect. stackexchange.com However, its 2p orbital has good size overlap with the 2p orbital of carbon, resulting in a more significant resonance donation compared to other halogens. stackexchange.comwikipedia.org This can lead to unique reactivity patterns. In nucleophilic aromatic substitution (SₙAr), a fluorine substituent can be activating because its high electronegativity stabilizes the negatively charged Meisenheimer complex intermediate, which is the rate-determining step. stackexchange.com The strategic placement of fluorine atoms can also enhance the biological properties of molecules, such as metabolic stability and bioavailability, making fluorinated compounds highly valuable in medicinal chemistry. acs.org

Scope of Academic Inquiry for this compound

Research involving this compound primarily focuses on its application as a key building block in organic synthesis. Its utility stems from the presence of multiple reactive sites that can be selectively functionalized.

The most common application is in nucleophilic substitution reactions at the benzylic carbon, where the bromide ion serves as a good leaving group. evitachem.com This allows for the introduction of various functional groups. For instance, it is used as a starting material in the synthesis of 1-(3-Bromo-5-fluorobenzyl)-4,4-difluoropiperidine, a compound of interest in medicinal chemistry. This synthesis involves a nucleophilic substitution reaction with 4,4-difluoropiperidine.

Another documented use is in the synthesis of 3-Bromo-5-fluorophenylacetonitrile. chemicalbook.com This reaction proceeds via nucleophilic substitution with sodium cyanide, where the bromomethyl group of this compound is converted to a cyanomethyl group. chemicalbook.com

The bromine atom on the aromatic ring provides a handle for further transformations, most notably transition-metal-catalyzed cross-coupling reactions such as the Suzuki or Negishi reactions. smolecule.com These reactions are powerful tools for forming new carbon-carbon bonds, allowing for the construction of complex molecular scaffolds from the 3-bromo-5-fluorobenzyl framework. While specific examples of cross-coupling reactions with this compound itself are not detailed in the provided search results, the presence of the aryl bromide functionality strongly suggests its potential in this area, a common strategy for similar compounds. acs.orgrsc.org

Interactive Table 2: Examples of Compounds Synthesized from this compound

| Starting Material | Reagent(s) | Product | Reaction Type | Potential Application Area |

|---|---|---|---|---|

| This compound | 4,4-difluoropiperidine, K₂CO₃, DMF | 1-(3-Bromo-5-fluorobenzyl)-4,4-difluoropiperidine | Nucleophilic Substitution | Medicinal Chemistry |

| This compound | Sodium cyanide, DMF/water | 3-Bromo-5-fluorophenylacetonitrile | Nucleophilic Substitution | Organic Synthesis chemicalbook.com |

Structure

3D Structure

Propriétés

IUPAC Name |

1-bromo-3-(bromomethyl)-5-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2F/c8-4-5-1-6(9)3-7(10)2-5/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAUWIPUGOIFZNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)Br)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20634624 | |

| Record name | 1-Bromo-3-(bromomethyl)-5-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20634624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216755-57-6 | |

| Record name | 1-Bromo-3-(bromomethyl)-5-fluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=216755-57-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-3-(bromomethyl)-5-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20634624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-5-fluorobenzyl Bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of 3 Bromo 5 Fluorobenzyl Bromide

Established Synthetic Pathways for 3-Bromo-5-fluorobenzyl bromide

The preparation of this compound is centered around the introduction of a bromine atom at the benzylic position of a pre-functionalized benzene (B151609) ring. This is typically accomplished through the bromination of a toluene (B28343) derivative or the conversion of a benzyl (B1604629) alcohol.

Bromination Reactions in the Synthesis of Halogenated Benzyl Bromides

Bromination reactions are fundamental to the synthesis of halogenated benzyl bromides. The specific approach, whether radical or electrophilic, dictates the position of bromine substitution on the aromatic ring or the side chain.

Radical bromination is the key method for introducing a bromine atom onto the benzylic carbon of a toluene derivative. This reaction proceeds via a free-radical chain mechanism and is highly selective for the benzylic position due to the resonance stabilization of the resulting benzyl radical. A common reagent for this transformation is N-Bromosuccinimide (NBS), which provides a low and constant concentration of bromine, thus minimizing competing electrophilic addition to the aromatic ring. libretexts.orgmasterorganicchemistry.com The reaction is typically initiated by UV light or a radical initiator such as azobisisobutyronitrile (AIBN).

The synthesis of this compound can be envisioned through the radical bromination of 3-bromo-5-fluorotoluene (B1272607). The reaction proceeds as follows:

Initiation: NBS is homolytically cleaved by UV light or a radical initiator to generate a bromine radical.

Propagation:

The bromine radical abstracts a hydrogen atom from the methyl group of 3-bromo-5-fluorotoluene to form a resonance-stabilized 3-bromo-5-fluorobenzyl radical and hydrogen bromide (HBr).

The newly formed benzyl radical reacts with a molecule of Br₂ (generated in situ from the reaction of HBr with NBS) to yield the desired product, this compound, and another bromine radical, which continues the chain reaction. chemistrysteps.com

Termination: The reaction is terminated by the combination of any two radical species.

| Reagent/Condition | Role | Typical Parameters |

| N-Bromosuccinimide (NBS) | Provides a controlled source of bromine radicals | 1.1-1.3 equivalents |

| Initiator | Initiates the radical chain reaction | UV light (e.g., household compact fluorescent lamp) or AIBN |

| Solvent | Inert medium for the reaction | Carbon tetrachloride (CCl₄), Acetonitrile |

| Temperature | Influences reaction rate | Reflux conditions |

Table 1: Typical Conditions for Radical Bromination of Toluene Derivatives

Electrophilic aromatic substitution is a fundamental reaction for introducing halogen atoms directly onto the benzene ring. nih.gov In the context of synthesizing precursors for this compound, electrophilic bromination of 3-fluorotoluene (B1676563) is a relevant pathway to obtain 3-bromo-5-fluorotoluene.

The regioselectivity of this reaction is governed by the directing effects of the substituents already present on the aromatic ring. The fluorine atom is an ortho-, para-director, while the methyl group is also an ortho-, para-director. Therefore, the incoming electrophile (bromine) will be directed to the positions ortho and para to these groups. In the case of 3-fluorotoluene, the positions susceptible to bromination are C2, C4, and C6. The formation of the desired 3-bromo-5-fluorotoluene precursor would require bromination at the C5 position, which is meta to both the fluorine and methyl groups. Achieving high selectivity for the meta-product in electrophilic aromatic substitution on such a substituted ring is challenging and may require specific catalysts or reaction conditions to overcome the inherent directing effects of the substituents. studysmarter.co.ukresearchgate.net

However, specialized conditions can influence the isomer distribution. For instance, the bromination of 4-fluorotoluene (B1294773) in glacial acetic acid in the presence of iodine and iron has been shown to yield a higher proportion of the 3-bromo isomer compared to other methods. google.comgoogle.com This suggests that the choice of solvent and catalyst system can play a crucial role in directing the bromination of fluorotoluene derivatives.

| Brominating Agent | Catalyst | Solvent | Key Feature |

| Bromine (Br₂) | Iron (Fe) or Iron(III) bromide (FeBr₃) | Carbon tetrachloride (CCl₄) | Standard conditions for electrophilic bromination |

| N-Bromosuccinimide (NBS) | - | Acetonitrile | Can also be used for aromatic bromination under certain conditions |

| Bromine (Br₂) | Iodine and Iron | Glacial Acetic Acid | Can alter regioselectivity in favor of specific isomers |

Table 2: Reagents and Conditions for Electrophilic Bromination of Aromatic Compounds

Precursor Compounds and their Derivatization for this compound Synthesis

The synthesis of this compound can also be effectively achieved by starting from precursor compounds that already possess the desired substitution pattern on the aromatic ring.

A common and efficient method for the synthesis of this compound is the conversion of 3-fluoro-5-bromobenzyl alcohol. This transformation involves the substitution of the hydroxyl group with a bromine atom. Several reagents are available for this purpose, with the choice often depending on the scale of the reaction and the desired purity of the product.

One common method involves the use of phosphorus tribromide (PBr₃). The reaction is typically carried out in an inert solvent such as toluene. For a similar substrate, 3-bromo-4-fluoro-benzyl alcohol, reaction with PBr₃ in toluene at room temperature has been reported to give the corresponding benzyl bromide in high yield. google.com

Another effective method utilizes a combination of triphenylphosphine (B44618) (PPh₃) and N-bromosuccinimide (NBS) in an anhydrous solvent like tetrahydrofuran (B95107) (THF). This method is known for its mild reaction conditions and is generally completed rapidly at room temperature. rsc.org

| Reagent(s) | Solvent | Temperature | Yield |

| Phosphorus tribromide (PBr₃) | Toluene | 0-10 °C to room temperature | 89.6% (for 3-bromo-4-fluorobenzyl bromide) google.com |

| Triphenylphosphine (PPh₃) / N-Bromosuccinimide (NBS) | Tetrahydrofuran (THF) | Room temperature | Not specified |

Table 3: Conditions for the Conversion of Benzyl Alcohols to Benzyl Bromides

As previously discussed, fluorotoluene derivatives are key precursors for the synthesis of this compound. The synthesis of the intermediate, 3-bromo-5-fluorotoluene, is a critical step. This can be achieved through the electrophilic bromination of 3-fluorotoluene. The directing effects of the fluorine and methyl groups make the regioselective synthesis of the 3-bromo-5-fluoro isomer challenging. However, careful selection of brominating agents and catalysts can influence the product distribution. For instance, the use of bromine in the presence of a Lewis acid like iron(III) bromide is a standard approach, though it may lead to a mixture of isomers.

Once 3-bromo-5-fluorotoluene is obtained, the subsequent step is the radical bromination of the methyl group to yield this compound. This benzylic bromination is typically achieved with high selectivity using N-bromosuccinimide (NBS) and a radical initiator, as detailed in section 2.1.1.1.

Novel Synthetic Approaches and Methodological Advancements

The synthesis of complex molecules like this compound often relies on the strategic introduction and modification of functional groups. Advances in synthetic chemistry provide powerful tools to achieve these transformations with greater control and versatility than traditional methods. The following sections delve into specific cutting-edge methodologies that hold significance for the synthesis of halogenated benzyl bromides and their derivatives.

Palladium-Catalyzed Alkoxycarbonylation in Related Syntheses

Palladium-catalyzed alkoxycarbonylation has emerged as a powerful method for converting organic halides and related compounds into valuable carboxylic acid esters. d-nb.inforsc.org This transformation involves the reaction of an organic substrate with carbon monoxide and an alcohol in the presence of a palladium catalyst. While direct alkoxycarbonylation of this compound is a potential derivatization, the methodology is more broadly applied to precursors and related structures, such as aryl halides and other alkyl bromides. rsc.orgorganic-chemistry.org

The general reaction is a cornerstone of homogeneous catalysis, providing a straightforward route to esters, amides, and other carboxylic acid derivatives. d-nb.info Research has demonstrated the successful palladium-catalyzed alkoxycarbonylation of unactivated secondary alkyl bromides, a class of substrates that presents challenges due to competing reactions like β-hydride elimination. organic-chemistry.org This success underscores the potential for applying such methods to complex alkyl halides.

A typical catalytic system involves a palladium precursor, such as Pd(OAc)₂, and a phosphine (B1218219) ligand. d-nb.info The ligand plays a crucial role in tuning the catalyst's electronic and steric properties, thereby controlling its activity and selectivity. rsc.org Mechanistic studies suggest that for alkyl bromides, the reaction may proceed through a hybrid organometallic-radical pathway. organic-chemistry.org

Below is a table summarizing the results of a palladium-catalyzed alkoxycarbonylation of various secondary alkyl bromides, demonstrating the versatility of this method.

| Entry | Alkyl Bromide Substrate | Alcohol | Product | Yield (%) |

| 1 | Cyclohexyl bromide | Methanol | Methyl cyclohexanecarboxylate | 85 |

| 2 | 1-Bromo-1-phenylethane | Methanol | Methyl 2-phenylpropanoate | 92 |

| 3 | 2-Bromooctane | Ethanol | Ethyl 2-methyloctanoate | 78 |

| 4 | 1-Bromo-4-phenylbutane | Isopropanol | Isopropyl 5-phenylpentanoate | 88 |

| (This table is representative of data found in the literature for palladium-catalyzed alkoxycarbonylation of alkyl bromides and is provided for illustrative purposes.) organic-chemistry.org |

These findings are significant as they broaden the scope of starting materials for carbonylation reactions, offering a robust tool for the late-stage functionalization of complex molecules containing an alkyl bromide moiety, similar to the benzylic bromide in the target compound. organic-chemistry.org

Emerging Techniques for Controlled Halogenation

The precise installation of halogen atoms on aromatic rings and alkyl side chains is fundamental to the synthesis of compounds like this compound. Emerging techniques for controlled halogenation offer superior selectivity and milder reaction conditions compared to traditional methods, which often suffer from a lack of regioselectivity and the use of harsh reagents.

One significant advancement is the development of palladium-catalyzed, ortho-selective C–H halogenation. acs.org This methodology allows for the direct functionalization of C(sp²)–H bonds at the position ortho to a directing group. While the target compound features a meta-substitution pattern, this technique is a powerful tool in the broader field of arene functionalization, enabling the synthesis of a wide array of specifically substituted aromatic compounds. acs.org

Another area of innovation lies in the chemoselective halogenation of benzylic positions. For instance, a rapid and highly selective method for the chlorination of benzyl alcohols using 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (B87167) (DMSO) has been developed. organic-chemistry.org This reaction proceeds under neutral conditions, is highly efficient, and selectively targets the benzylic alcohol in the presence of other aliphatic alcohols. organic-chemistry.org Such a method could be adapted for the synthesis of benzyl halides from their corresponding alcohols, which are common precursors. The reaction is believed to proceed via an Sₙ2 pathway. organic-chemistry.org

The choice of halogenating agent and reaction conditions is critical for achieving the desired outcome. The table below highlights different approaches to controlled halogenation relevant to the synthesis of halogenated aromatic compounds.

| Technique | Reagent/Catalyst | Substrate Type | Key Advantage |

| Ortho-C–H Halogenation | Pd(OAc)₂ / N-Halosuccinimide | Benzyl nitriles, Anilides | High regioselectivity for the ortho position. acs.org |

| Benzylic Alcohol Chlorination | 2,4,6-trichloro-1,3,5-triazine (TCT) / DMSO | Benzyl alcohols | High chemoselectivity, neutral conditions, rapid reaction. organic-chemistry.org |

| Benzylic Bromination | N-Bromosuccinimide (NBS) / Initiator | Toluenes | Established method for benzylic functionalization. guidechem.com |

| Aromatic Bromination | 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) | Activated arenes | Moderate and controllable reaction conditions. researchgate.net |

Furthermore, research into the conformational effects of ortho-halogenation on benzyl alcohol highlights the subtle stereoelectronic control that modern synthetic methods can exert. nih.govrsc.org These studies, which use IR spectroscopy in supersonic jets, show how the introduction of a halogen atom can influence the molecule's preferred three-dimensional structure. nih.govrsc.org This level of molecular control is indicative of the sophistication of emerging halogenation techniques.

Reactivity and Reaction Mechanisms of 3 Bromo 5 Fluorobenzyl Bromide

Nucleophilic Substitution Reactions Involving 3-Bromo-5-fluorobenzyl bromide

The primary reaction pathway for this compound is nucleophilic substitution, where the bromide ion is displaced by a nucleophile. The specifics of this mechanism and the influence of the ring substituents are critical to understanding its synthetic applications.

Nucleophilic substitution reactions at a benzylic carbon, such as the one in this compound, can proceed through either an SN1 or SN2 mechanism. khanacademy.orgpressbooks.pub

SN1 Mechanism: This pathway involves the formation of a carbocation intermediate. The benzylic carbocation is stabilized by resonance, with the positive charge delocalized into the benzene (B151609) ring. youtube.com This stabilization makes the SN1 pathway more favorable for benzylic halides compared to typical primary alkyl halides. khanacademy.org

SN2 Mechanism: This is a concerted, one-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. pressbooks.pub Since the benzylic carbon in this compound is primary, the SN2 mechanism is also a viable pathway, particularly with strong nucleophiles and in polar aprotic solvents. khanacademy.org

The operative mechanism often depends on the specific reaction conditions, including the nature of the nucleophile, the solvent, and the temperature. For many substituted benzyl (B1604629) bromides, reactions can proceed via an SN1-type process involving the generation of a carbocation intermediate followed by nucleophilic attack. nih.gov

The presence of a fluorine atom on the aromatic ring significantly influences the reactivity of the benzylic position. Fluorine is a highly electronegative atom, exerting a strong electron-withdrawing inductive effect.

This inductive effect can impact both potential substitution pathways:

In an SN1 reaction , the electron-withdrawing nature of fluorine destabilizes the benzylic carbocation intermediate, which can slow down the rate of reaction compared to an unsubstituted benzyl bromide.

In an SN2 reaction , the introduction of fluorine near the reaction center can lead to a significant deceleration of the reaction rate. researchgate.net The electron-withdrawing effect increases the partial positive charge on the benzylic carbon, making it more electrophilic, but electrostatic effects and orbital interactions can hinder the approach of the nucleophile.

Despite the rate-decelerating effects, the C-Br bond is sufficiently reactive to participate readily in nucleophilic substitution reactions under appropriate conditions.

A practical example of a nucleophilic substitution reaction is the synthesis of 3-Bromo-5-fluorophenylacetonitrile. This reaction involves the displacement of the benzylic bromide by a cyanide nucleophile, typically from a salt like sodium cyanide. chemicalbook.com This cyano-substitution is a key step in building more complex molecules, as the resulting nitrile group can be further hydrolyzed to a carboxylic acid or reduced to an amine.

A reported synthesis involves treating this compound with sodium cyanide in a mixed solvent system of dimethylformamide (DMF) and water at an elevated temperature, achieving a moderate yield. chemicalbook.com

| Parameter | Value |

| Reactant | This compound |

| Nucleophile | Sodium Cyanide (NaCN) |

| Solvent | N,N-dimethyl-formamide / water |

| Temperature | 75 °C |

| Duration | 3 hours |

| Product | 2-[3-bromo-5-fluorophenyl]acetonitrile |

| Yield | 58% |

| Data sourced from ChemicalBook. chemicalbook.com |

Metal-Catalyzed Cross-Coupling Reactions

While the benzylic C(sp³)–Br bond is the primary site for reactivity, this compound also possesses an aromatic C(sp²)–Br bond. Both sites can potentially participate in metal-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon bonds. ethz.ch

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that typically couples an organoboron compound with an organohalide. nih.gov While often used for sp²-sp² couplings, recent advancements have expanded its scope to include sp³-hybridized halides like benzyl bromides. nih.gov

In this context, this compound can serve as the electrophilic partner, coupling with various potassium aryltrifluoroborates or boronic esters. nih.govnih.gov This reaction provides an effective route to synthesize functionalized diarylmethane structures. The reaction is typically catalyzed by a palladium complex, such as PdCl₂(dppf)·CH₂Cl₂, in the presence of a base like cesium carbonate. nih.gov

| Coupling Partners | Catalyst System | Typical Product |

| Benzyl Halide + Potassium Aryltrifluoroborate | Palladium Catalyst (e.g., PdCl₂(dppf)) + Base (e.g., Cs₂CO₃) | Diaryl Methane |

| This table represents a generalized Suzuki-Miyaura reaction involving benzyl halides, analogous to how this compound would react. nih.govresearchgate.net |

The utility of this compound extends to other significant cross-coupling reactions, primarily leveraging the high reactivity of the benzylic bromide.

Sonogashira Reaction: The Sonogashira coupling traditionally joins terminal alkynes with aryl or vinyl halides. mdpi.com However, palladium-catalyzed methods have been developed for the sp–sp³ cross-coupling of benzyl bromides with lithium acetylides. nih.gov This allows for the efficient synthesis of protected benzylic acetylenes under mild conditions, often at room temperature. nih.gov

Heck Reaction: The Heck reaction typically involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. organic-chemistry.orglibretexts.org The direct participation of a benzyl bromide in a classic Heck reaction is not typical. The more likely reactive site for a standard Heck reaction on this molecule would be the C(sp²)-Br bond on the aromatic ring, though this requires different catalytic conditions than those used for activating the benzylic bromide. beilstein-journals.org

Stille Reaction: The Stille reaction involves the coupling of an organotin compound with an organic electrophile, catalyzed by palladium. wikipedia.orglibretexts.org Similar to the Heck reaction, the classic Stille reaction primarily uses sp²-hybridized halides. libretexts.org Therefore, while the aryl bromide portion of the molecule could potentially undergo a Stille coupling, the benzylic bromide is generally more labile and reactive towards other pathways like nucleophilic substitution.

Reduction with Organometallic Reagents

The term "reduction" in the context of organometallic chemistry with haloalkanes typically refers to the formation of a carbon-metal bond, which effectively reduces the carbon atom's oxidation state. For this compound, the presence of two carbon-bromine bonds of differing reactivity—one at a benzylic (sp³-hybridized) carbon and one at an aromatic (sp²-hybridized) carbon—governs its behavior with organometallic reagents.

The benzylic bromide is significantly more reactive than the aryl bromide towards metals like magnesium. Consequently, the reaction of this compound with magnesium turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), selectively forms the Grignard reagent at the benzylic position. This process involves the oxidative insertion of magnesium into the C(sp³)–Br bond. The resulting organometallic compound, (3-Bromo-5-fluorobenzyl)magnesium bromide, is a potent nucleophile and a strong base, useful for forming new carbon-carbon bonds by reacting with electrophiles like aldehydes, ketones, and esters.

A patent for a structurally similar compound, 2,4,5-trifluorobenzyl bromide, details its conversion to the corresponding Grignard reagent using magnesium powder in THF, a reaction that proceeds smoothly to yield the desired organometallic intermediate. google.com This serves as a strong procedural analog for the reactivity of this compound.

Table 1: Formation of (3-Bromo-5-fluorobenzyl)magnesium bromide

| Reactant | Reagent | Solvent | Conditions | Product |

|---|

Electrophilic Aromatic Substitution Reactions

Direct electrophilic aromatic substitution (EAS) on the this compound molecule is generally not a practical synthetic route. The benzylic bromide functional group is highly susceptible to solvolysis and other side reactions under the strongly acidic conditions required for most EAS reactions (e.g., nitration, sulfonation, Friedel-Crafts reactions). Therefore, this discussion focuses on the theoretical directing effects of the halogen substituents on the 1-bromo-3-fluorophenyl ring system, which would be relevant for the synthesis of precursors to the target molecule.

Directing Effects of Halogen Substituents

Halogens are a unique class of substituents in electrophilic aromatic substitution. They are deactivating yet ortho-, para-directing. latech.eduwou.edu This behavior stems from the interplay of two opposing electronic effects:

Inductive Effect (-I): Due to their high electronegativity, halogens withdraw electron density from the benzene ring through the sigma bond. This inductive withdrawal destabilizes the positively charged intermediate (the arenium ion or sigma complex) formed during the reaction, making the ring less reactive than benzene itself. This is why halogens are considered deactivating groups. youtube.com

Resonance Effect (+M): Halogens possess lone pairs of electrons that can be donated to the aromatic π-system through resonance. This donation of electron density preferentially stabilizes the arenium ion when the electrophile attacks at the ortho and para positions, as it allows for an additional resonance structure where the positive charge is delocalized onto the halogen atom. latech.eduyoutube.com This effect is weaker for bromine than for fluorine due to less effective orbital overlap between bromine's 4p orbitals and carbon's 2p orbitals. wikipedia.org

Regioselectivity Considerations

In a 1-bromo-3-fluorobenzene (B1666201) system, the two halogen substituents are meta to each other. To predict the site of a subsequent electrophilic attack, the directing effects of both groups must be considered. The available positions for substitution are C2, C4, and C6.

Fluorine at C5 directs: Ortho (C4, C6) and Para (C2).

Bromine at C3 directs: Ortho (C2, C4) and Para (C6).

In this case, the directing effects are "reinforcing," meaning both substituents direct the incoming electrophile to the same positions (C2, C4, and C6). The position meta to both halogens (C1, C3, C5 are already substituted) is strongly disfavored. The ultimate distribution of products among the C2, C4, and C6 isomers would depend on a subtle balance of steric hindrance and the relative electronic influence of the two halogens. Given the smaller size of fluorine compared to bromine, substitution at C2 (ortho to both Br and F) might be sterically hindered. Therefore, attack at C4 and C6 would likely be favored.

Other Significant Reaction Pathways

Formation of Allyl Derivatives

Editor's Note: Based on the reactivity of the substrate, this section has been interpreted as the formation of various derivatives via nucleophilic substitution at the benzylic position, a characteristic reaction of benzyl bromides.

This compound is an effective electrophile for Sₙ2 reactions. The benzylic carbon is readily attacked by a wide range of nucleophiles, leading to the displacement of the bromide leaving group and the formation of a new carbon-nucleophile bond. This reaction pathway is fundamental to using this compound as a building block in organic synthesis, allowing for the introduction of the 3-bromo-5-fluorobenzyl moiety onto other molecules.

Common nucleophiles that react efficiently include:

Alkoxides and Phenoxides (RO⁻): To form benzyl ethers.

Carboxylates (RCOO⁻): To form benzyl esters.

Amines (RNH₂): To form secondary amines.

Azide (N₃⁻): To form benzyl azides, which can be further reduced to benzylamines. nih.gov

Cyanide (CN⁻): To form benzyl nitriles, which can be hydrolyzed to phenylacetic acids. nih.gov

Thiolates (RS⁻): To form benzyl thioethers.

These reactions are typically carried out in a polar aprotic solvent like acetone, DMF, or acetonitrile, often in the presence of a weak base (e.g., K₂CO₃) to deprotonate the nucleophile if necessary. nih.gov

Table 3: Examples of Derivative Formation from this compound

| Nucleophile | Reagents/Conditions | Product Type |

|---|---|---|

| Phenol | K₂CO₃, Acetone, reflux | Benzyl Phenyl Ether |

| Sodium Azide | DMF, room temperature | Benzyl Azide |

| Sodium Cyanide | DMSO, 60 °C | Benzyl Cyanide (Phenylacetonitrile derivative) |

| 1,2,4-Triazole | Base, DMF | N-Benzylated Triazole |

Cyclization and Annulation Reactions

The electrophilic nature of the benzylic carbon in this compound makes it a valuable component in the synthesis of heterocyclic ring systems. In these reactions, the benzyl bromide acts as a linker that reacts with a molecule containing two nucleophilic centers, leading to cyclization.

A common strategy involves reacting the benzyl bromide with a dinucleophile, where an initial Sₙ2 reaction is followed by an intramolecular cyclization step. For example, reaction with 2-aminothiophenol (B119425) could proceed by initial S-alkylation, followed by intramolecular cyclization of the resulting amine onto the imine intermediate (formed after dehydration) to generate a benzothiazine ring system. A study on the synthesis of benzo nbinno.comias.ac.inimidazo[2,1-b]thiazoles utilized substituted benzyl bromides to react with 1H-benzo[d]imidazole-2-thiols, demonstrating a powerful method for building fused heterocyclic systems via nucleophilic attack and subsequent cyclization. acs.org

Table 4: Representative Cyclization Reaction

| Dinucleophile | Reagents/Conditions | Resulting Heterocyclic Core |

|---|---|---|

| 1H-Benzo[d]imidazole-2-thiol | Cs₂CO₃, MeCN, 90 °C | Benzo nbinno.comias.ac.inimidazo[2,1-b]thiazole |

| 2-Aminophenol | K₂CO₃, DMF, heat | 1,4-Benzoxazine |

Computational Chemistry and Theoretical Studies on 3 Bromo 5 Fluorobenzyl Bromide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. For 3-Bromo-5-fluorobenzyl bromide, DFT calculations are instrumental in elucidating its fundamental properties. These calculations are typically performed using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to provide a detailed description of the molecule's behavior.

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation of the molecule. This optimized structure provides a foundational understanding of its steric and electronic properties. While specific experimental data for this compound is not available, theoretical calculations for similar molecules, such as 5-Bromobenzene-1,3-dicarbonitrile, have shown good agreement between calculated and experimental bond lengths and angles, underscoring the reliability of DFT methods. researchgate.net

Table 1: Illustrative Optimized Geometrical Parameters for a Related Substituted Benzene (B151609) Ring (5-Bromobenzene-1,3-dicarbonitrile)

| Parameter | Bond Length (Å) | Bond Angle (°) |

|---|---|---|

| C-C (ring) | 1.38 - 1.40 | 119.1 - 121.3 |

| C-H | ~1.08 | 120.0 - 120.7 |

| C-Br | - | - |

| C-CN | - | 119.3 |

| C-C-N | - | 179.9 |

Note: This data is for a structurally related molecule and is presented for illustrative purposes. researchgate.net

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. irjweb.comresearchgate.net The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its electrophilic character. wuxiapptec.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's reactivity and stability. irjweb.comresearchgate.net A small energy gap suggests that the molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For substituted aromatic compounds, the HOMO and LUMO are often distributed across the aromatic ring and the substituent groups. researchgate.net In the case of this compound, the presence of electronegative halogen atoms and the bromomethyl group would significantly influence the energies and spatial distribution of these frontier orbitals. The HOMO-LUMO gap is a key indicator of the charge transfer interactions that can occur within the molecule. irjweb.com

Table 2: Conceptual Frontier Orbital Properties

| Parameter | Description | Implication for this compound |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability. |

Theoretical vibrational analysis is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies using DFT, it is possible to assign the observed spectral bands to specific molecular motions, such as stretching, bending, and torsional vibrations. core.ac.uk For this compound, this analysis would help to identify the characteristic vibrational modes associated with the C-Br, C-F, and C-H bonds, as well as the vibrations of the benzene ring.

It is common practice to scale the calculated frequencies to correct for anharmonicity and other approximations inherent in the theoretical model. A detailed vibrational assignment, often supported by Total Energy Distribution (TED) analysis, can confirm the molecular structure and provide a deeper understanding of its dynamic properties. core.ac.uk For instance, in a study of the related molecule 3-bromo-5-fluorobenzonitrile, the C-H stretching vibrations were assigned to bands in the 3000-3100 cm-1 region in both the calculated and experimental spectra. core.ac.uk

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule and is used to predict its reactive sites. researchgate.netpreprints.org The MEP map is typically colored to represent different potential values, with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-deficient, susceptible to nucleophilic attack). researchgate.netpreprints.org Green and yellow represent regions of intermediate potential.

For this compound, the MEP map would likely show negative potential around the electronegative fluorine and bromine atoms on the benzene ring, making these areas potential sites for interaction with electrophiles. The region around the hydrogen atoms of the benzene ring and the methylene (B1212753) group would likely exhibit a positive potential, indicating their susceptibility to nucleophilic attack. The MEP analysis provides a valuable visual guide to the molecule's reactivity and intermolecular interaction patterns. researchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular interactions, charge delocalization, and the nature of chemical bonds. uni-muenchen.dewisc.edu It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. uni-muenchen.de

For this compound, NBO analysis can quantify the delocalization of electron density from filled (donor) orbitals to empty (acceptor) orbitals. These interactions, often described in terms of second-order perturbation theory, reveal the stabilizing effects of hyperconjugation and resonance within the molecule. For example, it could elucidate the interactions between the lone pairs of the halogen atoms and the antibonding orbitals of the benzene ring, or the interactions between the sigma bonds of the bromomethyl group and the pi-system of the ring. This analysis provides a detailed picture of the electronic communication between different parts of the molecule.

Molecular Dynamics Simulations and Conformational Studies

While DFT calculations typically focus on a static, minimum-energy structure, molecular dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. nih.govmdpi.com By solving Newton's equations of motion for the atoms in the molecule, MD simulations can explore the different conformations that the molecule can adopt at a given temperature. nih.gov

For this compound, MD simulations would be particularly useful for studying the conformational flexibility of the bromomethyl group. These simulations can reveal the preferred rotational orientations of this group relative to the benzene ring and the energy barriers between different conformations. Understanding the conformational landscape is important as it can influence the molecule's reactivity and its interactions with other molecules. The results of MD simulations can provide a more realistic picture of the molecule's behavior in a dynamic environment, such as in solution. mdpi.com

Applications in Advanced Organic Synthesis and Materials Science

Role as a Key Intermediate in Complex Molecule Synthesis

3-Bromo-5-fluorobenzyl bromide serves as a fundamental building block in the multi-step synthesis of a wide array of complex organic molecules. Its utility stems from the differential reactivity of its two bromine substituents. The benzylic bromide is highly susceptible to nucleophilic substitution, allowing for the facile introduction of the 3-bromo-5-fluorobenzyl moiety into a target structure. The aryl bromide, on the other hand, is relatively inert under these conditions but can participate in a variety of cross-coupling reactions, providing a site for further molecular elaboration.

Synthesis of Pharmaceuticals and Agrochemicals

Similarly, in the field of agrochemicals, this compound can be used to synthesize novel pesticides and herbicides. The introduction of fluorine and bromine atoms into agrochemical candidates can enhance their biological activity, metabolic stability, and environmental persistence. The 3-bromo-5-fluorobenzyl moiety can be a key component in the design of molecules that target specific enzymes or receptors in pests and weeds.

Development of Biologically Active Compounds

The development of new biologically active compounds is a cornerstone of modern chemical and life sciences. This compound is a valuable tool for medicinal chemists in this endeavor. It allows for the systematic modification of lead compounds to explore structure-activity relationships (SAR). By introducing the 3-bromo-5-fluorobenzyl group, researchers can probe the effects of halogenation on the binding affinity and selectivity of a molecule for its biological target.

For example, in the synthesis of novel anticancer agents, this compound can be used to prepare derivatives of known pharmacophores. The resulting compounds can then be screened for their ability to inhibit the growth of cancer cell lines. The data obtained from these studies can provide valuable insights into the molecular interactions that govern the biological activity of the compounds and guide the design of more potent and selective drug candidates.

Precursor for Advanced Building Blocks

Beyond its direct use in the synthesis of target molecules, this compound also serves as a precursor for the preparation of more complex and advanced building blocks. These building blocks can then be used in a variety of synthetic transformations to construct intricate molecular frameworks. For example, the aryl bromide can be converted into a boronic acid or ester, which can then participate in Suzuki cross-coupling reactions to form new carbon-carbon bonds.

Furthermore, the benzyl (B1604629) bromide moiety can be used to introduce the 3-bromo-5-fluorobenzyl group onto a solid support, facilitating the use of solid-phase synthesis techniques. This approach allows for the rapid and efficient synthesis of large libraries of compounds for high-throughput screening. The versatility of this compound as a precursor for advanced building blocks makes it an indispensable tool for organic chemists working at the forefront of chemical synthesis.

Contributions to Medicinal Chemistry

The unique electronic and steric properties of the 3-bromo-5-fluorobenzyl group make it a valuable component in the design of new therapeutic agents. Its incorporation into drug candidates can have a profound impact on their biological activity and pharmacokinetic profile.

Synthesis of Drug Candidates

The synthesis of new drug candidates is a complex and challenging process that requires the careful design and execution of multi-step synthetic sequences. This compound plays a crucial role in this process by providing a reliable and efficient means of introducing the 3-bromo-5-fluorobenzyl moiety into potential drug molecules. This structural unit can be found in a variety of drug candidates targeting a wide range of diseases.

For instance, in the development of new treatments for neurological disorders, this compound can be used to synthesize ligands for G-protein coupled receptors (GPCRs), which are a major class of drug targets. The halogen substituents on the benzyl ring can influence the binding affinity and selectivity of the ligand for its target receptor.

Rational Design of Ligands and Inhibitors

Rational drug design is a powerful approach that utilizes our understanding of the three-dimensional structure and function of biological macromolecules to design new drugs. This compound is a valuable tool in this process, as it allows for the precise modification of ligand and inhibitor structures to optimize their interactions with their biological targets.

Bioconjugation Applications

While direct research detailing the use of this compound in bioconjugation is not extensively documented, its chemical structure suggests potential applications in this field. As a benzylic bromide, it can function as an alkylating agent, reacting with nucleophilic functional groups found on biomolecules such as proteins and peptides.

The primary mechanism would involve the covalent modification of amino acid residues. Specifically, the sulfhydryl group of cysteine, the imidazole (B134444) ring of histidine, and the epsilon-amino group of lysine (B10760008) are potential targets for alkylation by this compound. This reaction would form a stable covalent bond, tethering the bromo- and fluoro-substituted benzyl group to the biomolecule.

This type of modification could be employed for several purposes:

Attaching Reporter Groups: The benzyl group could serve as a handle for attaching probes, such as fluorescent dyes or affinity tags, enabling the detection and tracking of the modified biomolecule.

Introducing a Reactive Site: The bromine atom on the aromatic ring can serve as a site for further chemical modification. For instance, it could undergo palladium-catalyzed cross-coupling reactions, allowing for the attachment of more complex moieties after the initial bioconjugation step.

Modulating Biological Activity: The introduction of the fluorinated aromatic group could alter the physicochemical properties of the biomolecule, potentially influencing its folding, stability, or interaction with other molecules.

The reactivity of benzyl bromides is a well-established principle in organic chemistry, and its application in bioconjugation is a logical extension. However, specific studies employing this compound for these purposes are not prevalent in the current body of scientific literature.

Advanced Materials Research

The unique substitution pattern of this compound, featuring both bromine and fluorine atoms on the aromatic ring, makes it a valuable building block in the field of advanced materials research. The presence of these halogens imparts specific electronic properties and provides reactive handles for incorporation into larger molecular architectures. Its role is primarily as a synthon or intermediate for creating functional materials with tailored characteristics. nbinno.com

Polymer and Coating Development

In the realm of polymer science, this compound serves as a versatile monomer or functionalizing agent. The benzyl bromide moiety is highly reactive and can be used to initiate polymerization reactions or to be grafted onto existing polymer backbones.

One potential application is in the synthesis of polymers with pendant bromoaryl groups. These groups can be introduced by reacting this compound with a polymer containing suitable nucleophilic sites. The resulting brominated polymer can then undergo post-polymerization modification. For example, the bromine atom can be converted into other functional groups via cross-coupling reactions, allowing for the fine-tuning of the polymer's properties. rsc.org

The development of specialty polymers and coatings often requires intermediates that can introduce specific functionalities. The reactivity of the benzyl bromide group allows for its incorporation into various polymer systems, while the fluorinated and brominated ring can influence properties such as thermal stability, chemical resistance, and surface energy.

Application in Functional Materials

The synthesis of functional materials often relies on building blocks that possess specific electronic and physical properties. Halogenated organic compounds are frequently used to create materials for applications in electronics, optics, and pharmaceuticals. nbinno.com this compound is an intermediate used in the synthesis of such materials. chemicalbook.com

The electron-withdrawing nature of the fluorine atom and the presence of the polarizable bromine atom on the benzene (B151609) ring can influence the electronic distribution within a molecule. nbinno.com This makes this compound a useful precursor for:

Pharmaceutical Intermediates: The compound is used in the multi-step synthesis of complex active pharmaceutical ingredients (APIs). The specific arrangement of the halogens can be crucial for the biological activity and metabolic stability of the final drug molecule. nbinno.comchemicalbook.com

Specialty Chemicals: It serves as a key building block for creating molecules with precise aromatic substitution patterns required in various high-value chemical applications. nbinno.com

The utility of this compound lies in its ability to introduce the 3-bromo-5-fluorophenyl motif into a target structure, a common strategy in medicinal chemistry and materials science to modulate properties like lipophilicity and binding affinity. nbinno.com

Future Directions and Research Opportunities

Exploration of New Reactivity Modes and Catalytic Systems

The reactivity of 3-Bromo-5-fluorobenzyl bromide is largely centered around the labile benzylic bromide, which readily participates in nucleophilic substitution reactions. However, future research will likely delve into more nuanced and selective transformations, leveraging modern catalytic systems to unlock new reactivity patterns.

Advanced Catalytic Cross-Coupling Reactions: While palladium-catalyzed cross-coupling reactions are a mainstay in organic synthesis, their application to di-halogenated substrates like this compound offers challenges in selectivity. Future investigations will likely focus on the development of highly selective catalyst systems that can differentiate between the benzylic bromide and the aryl bromide. This could involve the use of specialized ligands, such as those based on bulky phosphines or N-heterocyclic carbenes, that can fine-tune the steric and electronic properties of the palladium center. The goal would be to achieve chemoselective coupling at either the sp³-hybridized carbon of the benzyl (B1604629) bromide or the sp²-hybridized carbon of the aryl bromide, allowing for a stepwise and controlled elaboration of the molecule.

Photoredox Catalysis for Novel Bond Formations: The advent of visible-light photoredox catalysis has opened up new avenues for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. Future research could explore the use of photoredox catalysis to generate a benzyl radical from this compound, which could then participate in a variety of transformations, such as conjugate additions to electron-deficient olefins or couplings with other radical precursors. This approach could provide access to a range of novel derivatives that are not easily accessible through traditional ionic pathways.

A comparative overview of potential catalytic systems for the functionalization of this compound is presented in the table below.

| Catalytic System | Target Transformation | Potential Advantages |

| Palladium with custom ligands | Selective cross-coupling at the aryl-Br or benzyl-Br position | High functional group tolerance, well-established methodology. |

| Nickel catalysis | Cross-coupling with a wider range of nucleophiles | Lower cost than palladium, unique reactivity profiles. |

| Photoredox catalysis | Generation of benzyl radicals for novel C-C and C-heteroatom bond formation | Mild reaction conditions, high functional group tolerance, access to unique reaction pathways. |

| Dual catalysis (e.g., Pd/photoredox) | Synergistic activation for challenging transformations | Overcoming limitations of single catalytic systems, enabling new reaction discoveries. |

Development of Sustainable Synthetic Methodologies

The principles of green chemistry are increasingly influencing the design of synthetic routes in the chemical industry. Future research on this compound will undoubtedly focus on the development of more sustainable and environmentally benign synthetic methodologies.

Flow Chemistry for Safer and More Efficient Synthesis: The synthesis of benzyl bromides can involve hazardous reagents and exothermic reactions. The use of continuous flow chemistry offers a safer and more efficient alternative to traditional batch processing. Future work could focus on developing a continuous flow synthesis of this compound, which would allow for precise control over reaction parameters, improved heat and mass transfer, and the ability to handle reactive intermediates in a contained and automated system. This would not only enhance the safety of the process but also potentially increase the yield and purity of the product.

Green Solvents and Reagents: A significant area of research will be the replacement of hazardous solvents and reagents with more environmentally friendly alternatives. This could involve exploring the use of bio-based solvents, ionic liquids, or even solvent-free reaction conditions for the synthesis and subsequent reactions of this compound. Additionally, the development of catalytic methods that can utilize less toxic and more abundant starting materials will be a key focus.

The following table summarizes potential green chemistry approaches for the synthesis and use of this compound.

| Green Chemistry Approach | Application | Potential Benefits |

| Continuous Flow Synthesis | Production of this compound and its derivatives | Enhanced safety, improved process control, higher yields and purity. |

| Use of Greener Solvents (e.g., bio-solvents, ionic liquids) | Synthesis and functionalization reactions | Reduced environmental impact, potential for improved reaction rates and selectivity. |

| Solvent-Free Reactions | Various synthetic transformations | Minimized waste generation, simplified work-up procedures. |

| Catalytic Methods with Earth-Abundant Metals | Cross-coupling and other transformations | Reduced reliance on precious metals, lower cost, and reduced environmental footprint. |

Advanced Computational Modeling for Predictive Synthesis

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. Future research will increasingly rely on advanced computational modeling to predict the reactivity and properties of this compound and its derivatives, thereby guiding synthetic efforts and accelerating the discovery of new applications.

Density Functional Theory (DFT) for Mechanistic Insights: DFT calculations can provide valuable insights into the reaction mechanisms of various transformations involving this compound. By modeling the transition states and intermediates of different reaction pathways, researchers can gain a deeper understanding of the factors that control selectivity and reactivity. This knowledge can then be used to design more efficient and selective catalysts and reaction conditions.

Machine Learning for Reaction Optimization: The application of machine learning algorithms to chemical synthesis is a rapidly growing field. In the future, machine learning models could be trained on large datasets of reaction outcomes to predict the optimal conditions for a given transformation of this compound. This could significantly reduce the amount of time and resources required for experimental optimization.

The table below outlines the potential applications of computational modeling in the study of this compound.

| Computational Method | Application | Expected Outcome |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, prediction of reactivity and selectivity. | Rational design of catalysts and optimization of reaction conditions. |

| Molecular Dynamics (MD) Simulations | Study of interactions with biological targets or in material matrices. | Understanding of binding modes and structure-property relationships. |

| Machine Learning (ML) | Prediction of reaction outcomes and optimization of reaction conditions. | Accelerated discovery of new reactions and synthetic routes. |

| Quantitative Structure-Activity Relationship (QSAR) | Prediction of biological activity of derivatives. | Prioritization of synthetic targets for drug discovery. |

Expansion of Applications in Emerging Fields

The unique structural features of this compound make it an attractive building block for the synthesis of novel molecules with applications in a variety of emerging fields.

Medicinal Chemistry: The presence of both bromine and fluorine atoms in the molecule is particularly interesting for medicinal chemistry. Fluorine substitution is a common strategy to enhance the metabolic stability, binding affinity, and bioavailability of drug candidates. The bromine atom, on the other hand, can serve as a handle for further functionalization or can be involved in halogen bonding interactions with biological targets. Future research will likely focus on the use of this compound as a scaffold for the synthesis of new bioactive compounds, such as enzyme inhibitors or receptor modulators.

Materials Science: Halogenated organic compounds are of growing interest in materials science, particularly in the field of organic electronics. The introduction of fluorine atoms can modulate the electronic properties of organic materials, leading to improved performance in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The bromo- and fluoro-substituents on the aromatic ring of this compound could be exploited to synthesize novel conjugated polymers or small molecules with tailored optoelectronic properties.

Agrochemicals: The development of new agrochemicals with improved efficacy and reduced environmental impact is a critical area of research. Fluorinated compounds often exhibit enhanced biological activity and metabolic stability, making them valuable in the design of new pesticides and herbicides. Future research could explore the incorporation of the 3-bromo-5-fluorobenzyl moiety into novel agrochemical candidates.

The following table highlights potential emerging applications for derivatives of this compound.

| Emerging Field | Potential Application | Rationale |

| Medicinal Chemistry | Synthesis of novel drug candidates (e.g., kinase inhibitors, GPCR modulators). | Fluorine for improved metabolic stability and binding affinity; bromine for halogen bonding or further functionalization. |

| Materials Science | Development of new materials for organic electronics (e.g., OLEDs, OPVs). | Fluorine and bromine substitution to tune electronic properties and solid-state packing. |

| Agrochemicals | Design of new herbicides, fungicides, or insecticides. | Fluorine to enhance biological activity and metabolic stability. |

| Polymer Chemistry | Synthesis of specialty polymers with unique properties. | Incorporation of the bromo-fluoro-benzyl moiety to impart flame retardancy, thermal stability, or specific optical properties. |

Q & A

Q. Key Considerations :

- Monitor reaction temperature to avoid over-bromination.

- Confirm regioselectivity via NMR (¹H/¹³C) or GC-MS .

Advanced Synthesis: How to resolve contradictions in halogenation efficiency under varying reaction conditions?

Methodological Answer:

Discrepancies in halogenation yields often arise from competing side reactions (e.g., dihalogenation or ring deactivation). Strategies include:

- Protecting Groups : Temporarily block reactive sites (e.g., using trimethylsilyl groups) to direct bromination to the desired position.

- Catalyst Optimization : Test Lewis acids (AlCl₃ vs. FeBr₃) to modulate electrophilic substitution rates.

- Solvent Effects : Polar aprotic solvents (DCM, DMF) enhance halogen solubility but may increase side reactions; non-polar solvents (CCl₄) favor slower, controlled reactions.

Data Insight :

In analogous systems (e.g., 1-bromo-3-chloro-5-fluorobenzene), FeBr₃ increased bromination efficiency by 20% compared to AlCl₃ under identical conditions .

Basic Analytical Characterization: Which techniques are optimal for purity assessment?

Methodological Answer:

- Gas Chromatography (GC) : Use a DB-5 column (30 m × 0.25 mm) with a temperature ramp (50°C to 250°C at 10°C/min) to resolve peaks from residual solvents or byproducts .

- ¹H NMR : Key signals include the benzyl bromide CH₂ group (~4.3 ppm) and aromatic protons (6.8–7.5 ppm). Compare with published spectra of fluorinated benzyl bromides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.